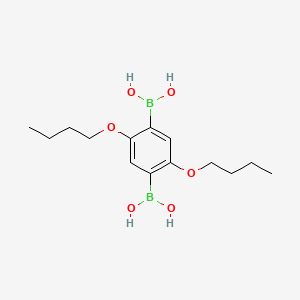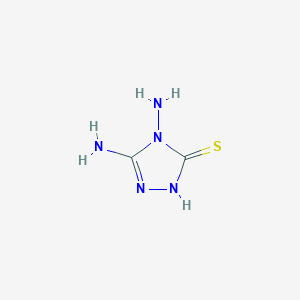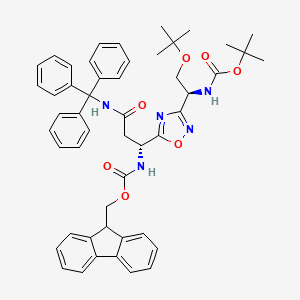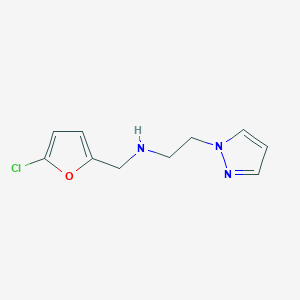
Boronic acid, (2,5-dibutoxy-1,4-phenylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, (2,5-dibutoxy-1,4-phenylene)bis- is an organoboron compound characterized by the presence of boronic acid functional groups attached to a 2,5-dibutoxy-1,4-phenylene backbone. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, (2,5-dibutoxy-1,4-phenylene)bis- typically involves the reaction of 2,5-dibutoxy-1,4-dibromobenzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid compound .
Industrial Production Methods
Industrial production of boronic acid, (2,5-dibutoxy-1,4-phenylene)bis- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, (2,5-dibutoxy-1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid groups to boranes.
Substitution: The compound can participate in substitution reactions, where the boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenylene derivatives.
Applications De Recherche Scientifique
Boronic acid, (2,5-dibutoxy-1,4-phenylene)bis- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of boronic acid, (2,5-dibutoxy-1,4-phenylene)bis- involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom’s ability to accept electron pairs, forming stable yet reversible complexes. These properties make it useful in applications requiring dynamic covalent bonding, such as self-healing materials and responsive polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boronic acid, (2,5-dimethoxy-1,4-phenylene)bis-: Similar structure but with methoxy groups instead of butoxy groups.
Boronic acid, (2,5-difluoro-1,4-phenylene)bis-: Contains fluorine atoms instead of butoxy groups.
Benzene-1,4-diboronic acid: Lacks the butoxy substituents, making it less hydrophobic.
Uniqueness
Boronic acid, (2,5-dibutoxy-1,4-phenylene)bis- is unique due to its butoxy substituents, which enhance its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications requiring compatibility with non-polar solvents and materials .
Propriétés
Formule moléculaire |
C14H24B2O6 |
|---|---|
Poids moléculaire |
310.0 g/mol |
Nom IUPAC |
(4-borono-2,5-dibutoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H24B2O6/c1-3-5-7-21-13-9-12(16(19)20)14(22-8-6-4-2)10-11(13)15(17)18/h9-10,17-20H,3-8H2,1-2H3 |
Clé InChI |
MBIJPBHSZXBTEQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1OCCCC)B(O)O)OCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide](/img/structure/B14899512.png)

![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)






![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)
